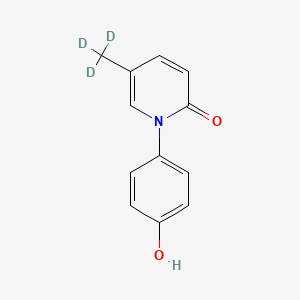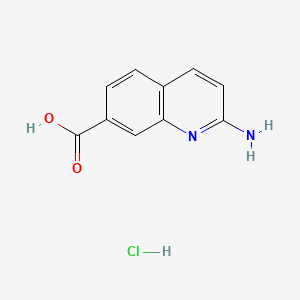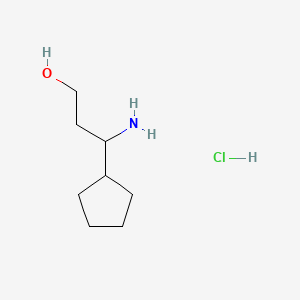
4'-Hydroxy Pirfenidone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Pirfenidone-d3 is a deuterium-labeled derivative of Pirfenidone, a compound known for its antifibrotic properties. The molecular formula of 4’-Hydroxy Pirfenidone-d3 is C12H8D3NO2, and it has a molecular weight of 204.24 g/mol. This compound is primarily used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Pirfenidone-d3 involves the incorporation of deuterium atoms into the Pirfenidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of 4’-Hydroxy Pirfenidone-d3 typically involves large-scale hydrogen-deuterium exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in this process.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy Pirfenidone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4’-Hydroxy Pirfenidone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Pirfenidone-d3 is similar to that of Pirfenidone. It modulates fibrogenic growth factors, thereby attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . The compound’s deuterium labeling allows for detailed study of these pathways in vivo.
Comparación Con Compuestos Similares
Pirfenidone: The parent compound with similar antifibrotic properties.
5-Hydroxymethyl Pirfenidone: Another metabolite of Pirfenidone with distinct biological activities.
5-Carboxy Pirfenidone: A metabolite involved in the metabolic pathway of Pirfenidone.
Uniqueness: 4’-Hydroxy Pirfenidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3 |
Clave InChI |
NETTXQJYJRFTFS-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
SMILES canónico |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)






![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)






